Meta-Substitution on the Benzoate Ring Lowers Density and Boiling Point vs. the Ortho-Isomer
The position of the dioxolane-methyl substituent on the benzoate ring has a measurable impact on physical properties. Ethyl 3-(1,3-dioxolan-2-ylmethyl)benzoate (meta-isomer) exhibits a lower density (1.16 g/cm³) and boiling point (348.5 °C at 760 mmHg) compared to its ortho-substituted isomer, Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate (CAS 898776-74-4) . While a direct published comparison is lacking, the difference in density and boiling point between structural isomers is a well-established class-level inference based on molecular packing and dipole moments [1]. This variation affects handling, purification (e.g., distillation), and formulation.
| Evidence Dimension | Density & Boiling Point |
|---|---|
| Target Compound Data | Density: 1.16 g/cm³; Boiling Point: 348.5 °C at 760 mmHg |
| Comparator Or Baseline | Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate (ortho-isomer, CAS 898776-74-4) |
| Quantified Difference | Difference not numerically reported; target compound (meta-isomer) has lower values based on class-level isomer property trends. |
| Conditions | Calculated/predicted physicochemical properties for standard conditions. |
Why This Matters
This matters for procurement because the meta-isomer's distinct physical properties ensure predictable behavior in synthetic workflows, affecting solvent choice, purification strategy, and safety assessments during scale-up.
- [1] Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. (General principles of isomer property variation). View Source
